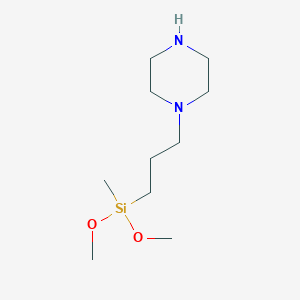

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a bifunctional organosilane compound with the molecular formula C10H24N2O2Si. It is known for its unique structure, which includes both a dimethoxysilane group and a piperazinopropyl group. This compound is widely used in various scientific and industrial applications due to its ability to act as an adhesion promoter and surface modifier .

Méthodes De Préparation

The synthesis of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with piperazine in the presence of a base. The reaction conditions include:

Reactants: 3-chloropropylmethyldimethoxysilane and piperazine

Catalyst/Base: Commonly used bases such as sodium hydroxide or potassium carbonate

Solvent: Organic solvents like toluene or ethanol

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Time: The reaction time can vary but typically ranges from several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine undergoes various types of chemical reactions, including:

Hydrolysis: The dimethoxysilane group reacts slowly with moisture or water, leading to the formation of silanols and methanol.

Common reagents and conditions used in these reactions include water or moisture for hydrolysis, and organic solvents and catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted organosilanes .

Applications De Recherche Scientifique

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine involves its dual reactivity. The dimethoxysilane group reacts with hydroxyl groups on inorganic surfaces, forming covalent bonds, while the piperazinopropyl group interacts with organic molecules through hydrogen bonding or ionic interactions. This dual reactivity allows the compound to function as an adhesion promoter and surface modifier, enhancing the performance of materials in various applications.

Comparaison Avec Des Composés Similaires

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is unique due to its bifunctional nature, combining both silane and piperazine functionalities. Similar compounds include:

3-Aminopropyltriethoxysilane: Another silane coupling agent, but with an amino group instead of a piperazine group.

3-Chloropropyltrimethoxysilane: Contains a chloropropyl group instead of a piperazinopropyl group.

N-(3-(Trimethoxysilyl)propyl)aniline: Features an aniline group instead of a piperazine group.

The unique structure of this compound provides better anti-yellowing properties and enhanced adhesion promotion compared to these similar compounds .

Activité Biologique

1-(3-(Dimethoxy(methyl)silyl)propyl)piperazine is a novel compound that integrates a piperazine ring with a dimethoxy(methyl)silyl group. This unique structure is poised to exhibit diverse biological activities, making it an interesting subject for pharmacological research. The compound's potential applications span medicinal chemistry and materials science, primarily due to its bifunctional nature.

Chemical Structure and Properties

The chemical formula of this compound is C12H25N2O2Si, with a molecular weight of approximately 253.43 g/mol. The compound features a piperazine moiety connected to a propyl chain, which is further substituted with a dimethoxy(methyl)silyl group. This configuration may enhance solubility and reactivity compared to other piperazine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C12H25N2O2Si |

| Molecular Weight | 253.43 g/mol |

| CAS Number | 128996-12-3 |

Biological Activity Overview

Piperazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of the dimethoxy(methyl)silyl group in this compound may impart unique biological effects.

Antimicrobial Activity

Research indicates that piperazine-containing compounds often exhibit antimicrobial properties. Preliminary studies on similar compounds suggest that this compound may also possess antimicrobial activity due to the presence of the piperazine ring, which has been linked to interactions with various microbial targets .

Anticancer Potential

The role of oxidative stress in cancer progression has led to the exploration of antioxidants as therapeutic agents. Compounds similar to this compound have shown promise in protecting cells from oxidative damage, which could translate into anticancer effects . For instance, studies have demonstrated that certain piperazine derivatives can inhibit cell proliferation in cancer cell lines and induce apoptosis through various mechanisms .

Case Studies

- Antioxidant Activity : A study evaluated the antioxidative properties of novel piperazine derivatives, revealing that compounds with similar structures effectively protected neuronal cells from oxidative stress-induced damage. The MTT assay indicated no significant toxicity at concentrations up to 80 μM, suggesting a favorable safety profile for further development .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives against various bacterial strains. Results indicated that these compounds exhibited significant inhibitory effects, highlighting their potential as therapeutic agents in treating infections.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which can influence neurotransmitter systems and cellular signaling pathways .

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), these compounds may protect cells from oxidative damage, thereby preventing apoptosis and promoting cell survival in adverse conditions .

Propriétés

IUPAC Name |

dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDFURRFMJGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCN1CCNCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.